![molecular formula C23H21ClN2O B14335097 1-(2-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}-2-oxoethyl)pyridin-1-ium chloride CAS No. 100623-71-0](/img/structure/B14335097.png)
1-(2-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}-2-oxoethyl)pyridin-1-ium chloride
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Overview
Description
1-(2-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}-2-oxoethyl)pyridin-1-ium chloride is a complex organic compound that features a naphthalene ring, a cyclohexadiene ring, and a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}-2-oxoethyl)pyridin-1-ium chloride typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with cyclohexadiene derivatives under specific conditions to form the intermediate compound. This intermediate is then reacted with pyridine derivatives to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1-(2-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}-2-oxoethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product but often involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthalenes .
Scientific Research Applications
1-(2-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}-2-oxoethyl)pyridin-1-ium chloride has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Used in the production of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}-2-oxoethyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido (diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound features a naphthalene ring and a triazole ring, similar to the naphthalene and pyridinium rings in 1-(2-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}-2-oxoethyl)pyridin-1-ium chloride.
2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)-: This compound features a cyclohexene ring, similar to the cyclohexadiene ring in this compound.
Uniqueness
This compound is unique due to its combination of a naphthalene ring, a cyclohexadiene ring, and a pyridinium ion. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
100623-71-0 |
---|---|
Molecular Formula |
C23H21ClN2O |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
N-(1-naphthalen-1-ylcyclohexa-2,4-dien-1-yl)-2-pyridin-1-ium-1-ylacetamide;chloride |
InChI |
InChI=1S/C23H20N2O.ClH/c26-22(18-25-16-7-2-8-17-25)24-23(14-5-1-6-15-23)21-13-9-11-19-10-3-4-12-20(19)21;/h1-14,16-17H,15,18H2;1H |
InChI Key |
SHPQQHBLGFZKSD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC1(C2=CC=CC3=CC=CC=C32)NC(=O)C[N+]4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
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